4-Methoxy-2-(piperidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methoxy-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
InChI Key |
UIPMQPDOCLWZGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Methoxy-2-(piperidin-2-yl)pyridine
Synthetic Strategy Overview
The synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine generally involves two key components:
- Introduction of the methoxy group at the 4-position of the pyridine ring.
- Attachment or formation of the piperidin-2-yl substituent at the 2-position.
Two main approaches are prevalent:
- Direct substitution reactions on pyridine derivatives to introduce the methoxy and piperidinyl groups.
- Hydrogenation or reduction of substituted pyridines to form the piperidine moiety, often starting from pyridine precursors.
Nucleophilic Substitution for Methoxy Group Introduction
The methoxy group at the 4-position of the pyridine ring can be introduced via nucleophilic aromatic substitution (S_NAr) on appropriately activated pyridine derivatives. This method involves displacement of a leaving group (e.g., halogen) by methoxide ion under controlled conditions.
- Typical conditions: Use of sodium methoxide or potassium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating (50–100 °C) to facilitate substitution.
- Yields: Generally moderate to high, depending on the leaving group and substitution pattern.
This method is supported by data on similar compounds such as 2-Methoxy-4-(piperidin-4-yl)pyridine, where the methoxy group is introduced at the 2-position via nucleophilic substitution.
Formation of the Piperidin-2-yl Moiety
Hydrogenation of Pyridine Precursors
One of the most common synthetic routes to piperidine derivatives involves catalytic hydrogenation of substituted pyridines. This approach reduces the aromatic pyridine ring to the saturated piperidine ring.
- Catalysts: Transition metal catalysts such as ruthenium, rhodium, cobalt, nickel, and palladium have been extensively studied.
- Conditions: High pressure hydrogen gas (1–50 atm), elevated temperatures (50–150 °C), and solvents like ethanol or water.
- Selectivity: Catalysts and conditions are optimized to achieve stereoselective hydrogenation, favoring the cis or trans isomers of substituted piperidines.
- Advantages: High yields, scalability, and applicability to various substituted pyridines.
Recent advances include:
These methods can be adapted for the synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine by starting from 4-methoxy-2-substituted pyridine precursors.
Direct Piperidinyl Substitution via Cross-Coupling
Another approach involves the direct substitution of a halogenated pyridine (e.g., 2-chloro-4-methoxypyridine) with a piperidin-2-yl nucleophile or via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
- Reagents: Piperidin-2-yl nucleophiles or protected piperidine derivatives.
- Catalysts: Pd(0) complexes with appropriate ligands.
- Conditions: Elevated temperature (80–120 °C), base (e.g., sodium tert-butoxide), polar solvents.
- Advantages: Direct attachment without the need for hydrogenation, good functional group tolerance.
Multicomponent and One-Pot Reactions
Recent methodologies emphasize efficiency and step economy through multicomponent reactions (MCRs) or one-pot sequences combining substitution and reduction steps.
- Example: Sequential nucleophilic substitution followed by catalytic hydrogenation in a single reactor.
- Benefits: Reduced purification steps, improved overall yield, and scalability.
- Challenges: Optimization of reaction parameters to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium methoxide, halopyridine | 50–100 °C, DMF or DMSO | 60–85 | Straightforward, well-established | Requires activated pyridine ring |
| Catalytic Hydrogenation | Ru, Rh, Co, Ni, Pd catalysts | 1–50 atm H2, 50–150 °C, ethanol/water | 70–95 | High selectivity, scalable | High pressure, stereoselectivity control needed |
| Cross-Coupling (Buchwald-Hartwig) | Pd(0) catalyst, piperidin-2-yl nucleophile | 80–120 °C, base, polar solvent | 65–90 | Direct substitution, functional group tolerance | Requires expensive catalysts |
| One-Pot Multistep | Combination of above | Sequential or concurrent conditions | 75–90 | Efficient, reduced steps | Complex optimization |
Research Findings and Mechanistic Insights
Hydrogenation Mechanism: Transition metal catalysts facilitate the addition of hydrogen across the pyridine ring, proceeding through intermediate dihydropyridine species. The stereochemistry of the piperidine product depends on the catalyst and ligand environment.
Nucleophilic Substitution: The methoxy group introduction via S_NAr proceeds via displacement of a leaving group activated by the electron-deficient pyridine ring, favoring substitution at the 4-position due to resonance stabilization.
Cross-Coupling Reactions: The palladium-catalyzed amination involves oxidative addition of the halopyridine to Pd(0), coordination and deprotonation of the piperidinyl nucleophile, followed by reductive elimination to form the C-N bond.
Scale-Up and Industrial Application: Hydrogenation methods using heterogeneous catalysts (e.g., cobalt/titanium nanoparticles) have been optimized for industrial scale, offering catalyst recyclability and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 4-methoxy-2-(piperidin-2-yl)piperidine .
Scientific Research Applications
4-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 15N NMR chemical shift of 4-methoxy-2-(4-methylphenyl)pyridine (-94.2 ppm) is significantly downfield compared to analogs like 2-phenylpyridine (-71.9 ppm), reflecting the electron-donating effect of the methoxy group .
Q & A
Q. Optimization Tips :
- Vary reaction temperature (e.g., 0°C to reflux) to minimize side reactions.
- Monitor progress via TLC or HPLC to identify ideal termination points .
What spectroscopic techniques are most effective for characterizing the structure of 4-Methoxy-2-(piperidin-2-yl)pyridine?
Basic Research Question
Characterization relies on multimodal spectral analysis:
- NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and piperidine protons (δ ~1.5–3.0 ppm). Aromatic pyridine protons appear as distinct doublets (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₆N₂O: 200.12 g/mol) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (piperidine, ~1100 cm⁻¹) validate functional groups .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can researchers resolve contradictions in reported biological activities of 4-Methoxy-2-(piperidin-2-yl)pyridine derivatives?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to reduce inter-lab variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, piperidine methylation) to isolate bioactive moieties .
- Meta-Analysis : Compare data across studies, noting differences in experimental conditions (e.g., pH, solvent polarity) that may alter activity .
Example : A derivative with a 3-methylpiperidine group showed 10× higher potency in kinase inhibition than the 2-methyl analog, highlighting substituent positioning effects .
What methodologies are recommended for assessing the environmental impact and degradation pathways of 4-Methoxy-2-(piperidin-2-yl)pyridine?
Advanced Research Question
Environmental assessments require:
- Ecotoxicity Testing : Use Daphnia magna or algae models to determine LC₅₀ values. Limited data exists for pyridine-piperidine hybrids, necessitating extrapolation from analogs .
- Degradation Studies :
- Bioaccumulation Potential : Calculate logP (predicted ~2.1) to estimate lipid solubility and bioaccumulation risk .
Data Gaps : Current evidence lacks persistence and mobility data, urging prioritized OECD 307/308 testing .
How should stability studies be designed for 4-Methoxy-2-(piperidin-2-yl)pyridine under varying storage and reaction conditions?
Experimental Design Focus
Stability protocols include:
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, monitoring decomposition via HPLC. Piperidine rings may degrade above 60°C .
- Humidity Sensitivity : Store at 25°C/60% RH; methoxy groups are hygroscopic, requiring desiccants for long-term storage .
- pH Stability : Test solubility and degradation in buffers (pH 1–13). Pyridine rings are stable in acidic conditions but hydrolyze in strong bases .
Recommendation : Use argon/vacuum sealing to prevent oxidation of the piperidine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
